molecular formula C14H16ClNO3 B6644850 2-[(3-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid

2-[(3-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid

Cat. No. B6644850
M. Wt: 281.73 g/mol
InChI Key: BEQSRHNYRXLXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMAA and is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. CMAA has a unique chemical structure that makes it a promising candidate for various scientific research applications.

Mechanism of Action

CMAA works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, CMAA can reduce inflammation and pain.
Biochemical and Physiological Effects:
CMAA has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, CMAA has been shown to have antioxidant activity. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using CMAA in lab experiments is its unique chemical structure, which makes it a promising candidate for various scientific research applications. However, one of the limitations of using CMAA is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving CMAA. One potential avenue of research is the development of new NSAIDs based on the chemical structure of CMAA. Another potential area of research is the investigation of CMAA's potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CMAA.

Synthesis Methods

The synthesis of CMAA involves a multistep process that requires the use of several reagents and solvents. The first step involves the reaction of 3-chloro-2-methylbenzoic acid with cyclopropylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to form CMAA. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

CMAA has been the subject of several scientific studies due to its potential applications in various fields. One of the primary uses of CMAA is as a nonsteroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, CMAA can reduce inflammation and pain.

properties

IUPAC Name

2-[(3-chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-9-11(3-2-4-12(9)15)14(19)16(8-13(17)18)7-10-5-6-10/h2-4,10H,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQSRHNYRXLXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N(CC2CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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